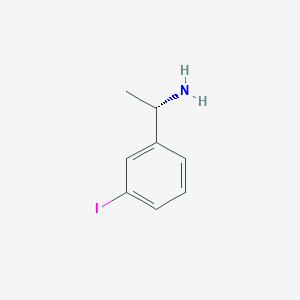

(S)-1-(3-Iodophenyl)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10IN |

|---|---|

Molecular Weight |

247.08 g/mol |

IUPAC Name |

(1S)-1-(3-iodophenyl)ethanamine |

InChI |

InChI=1S/C8H10IN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1 |

InChI Key |

UYKFZJRBIDHFAG-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)I)N |

Canonical SMILES |

CC(C1=CC(=CC=C1)I)N |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of S 1 3 Iodophenyl Ethan 1 Amine

Asymmetric Reduction Strategies

Asymmetric reduction is a powerful and direct approach for establishing the chiral center in (S)-1-(3-Iodophenyl)ethan-1-amine. This typically involves the enantioselective reduction of a prochiral precursor, such as 1-(3-Iodophenyl)ethanone or the corresponding imine, using a chiral catalyst or biocatalyst.

Catalytic Asymmetric Hydrogenation of Imines and Ketones

Catalytic asymmetric hydrogenation is one of the most efficient methods for the synthesis of chiral amines. acs.org This technique involves the reduction of a carbon-nitrogen double bond (imine) or a carbon-oxygen double bond (ketone) using molecular hydrogen in the presence of a chiral metal catalyst. For the synthesis of this compound, this process would typically start from 1-(3-Iodophenyl)ethanone.

The ketone can be converted to an intermediate imine, which is then hydrogenated. Transition metal complexes, particularly those of rhodium, iridium, and ruthenium with chiral phosphine (B1218219) ligands, are commonly employed. acs.org The choice of ligand is critical as it dictates the stereochemical outcome of the reaction.

Key aspects of this methodology include:

Substrate: The precursor is typically 1-(3-Iodophenyl)ethanone, which is converted to an N-aryl or N-alkyl imine.

Catalyst: Chiral complexes such as those derived from BINAP, Josiphos, or other privileged ligands are used to induce asymmetry.

Reaction Conditions: The hydrogenation is performed under a pressurized hydrogen atmosphere, with the specific pressure and temperature optimized for the substrate and catalyst system.

While direct data for the asymmetric hydrogenation leading to this compound is not extensively published, the effectiveness of this method on analogous acetophenone derivatives is well-documented, achieving high enantiomeric excess (ee) and yields.

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of Aromatic Ketones and Imines (Analogous Systems)

| Catalyst/Ligand System | Substrate Type | Product Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Rhodium / Chiral Phosphine-Phosphoramidite | N-Aryl Imines | Chiral Aryl Amines | Up to 99% |

| Iridium / f-binaphane | Sterically Hindered N-Aryl Imines | Chiral Aryl Amines | Good to Excellent |

| Ruthenium / BINAP / Chiral Diamine | Ortho-substituted Benzophenones | Chiral Diaryl Methanols | Consistently High |

Biocatalytic Approaches for Enantioselective Formation

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical catalysis. For the synthesis of this compound, amine transaminases (ATAs or TAs) are particularly promising enzymes. mdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine or L-alanine) to a prochiral ketone acceptor, in this case, 1-(3-Iodophenyl)ethanone. mdpi.comresearchgate.net

The key advantage of biocatalysis is the exceptional enantioselectivity of the enzymes, which often exceeds 99% ee. The reaction is typically carried out in an aqueous buffer under mild conditions (neutral pH and room temperature), minimizing waste and avoiding the use of heavy metals.

The biocatalytic process involves:

Enzyme Selection: A suitable (S)-selective amine transaminase is chosen. Enzyme screening or protein engineering can be employed to find an enzyme with high activity and selectivity for the specific substrate. uni-greifswald.de

Reaction Setup: 1-(3-Iodophenyl)ethanone is mixed with the amine donor in a buffered solution containing the transaminase and its necessary cofactor, pyridoxal-5'-phosphate (PLP). mdpi.com

Equilibrium Shift: The transamination reaction is reversible. To drive the reaction towards the desired amine product, the equilibrium must be shifted. This is often achieved by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone when isopropylamine is the donor). researchgate.net

Table 2: Key Parameters in Biocatalytic Synthesis of Chiral Amines

| Parameter | Description | Significance |

|---|---|---|

| Enzyme | Amine Transaminase (ATA) | Determines stereoselectivity ((R) or (S)-product) and substrate scope. |

| Amine Donor | e.g., Isopropylamine, L-Alanine | Provides the amino group for the ketone substrate. |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | Essential for the catalytic activity of the transaminase. nih.gov |

| Reaction Medium | Aqueous buffer, often with a co-solvent | Provides a suitable environment for the enzyme; co-solvents can help with substrate solubility. |

| Equilibrium Control | Excess amine donor, byproduct removal | Drives the reaction to completion, maximizing product yield. |

Chiral Auxiliary-Mediated Synthetic Pathways

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is widely applied in the synthesis of chiral amines. osi.lv

Application of Chiral Sulfinamides and Oxazolidinones

Chiral Sulfinamides: The use of tert-butanesulfinamide, often called Ellman's auxiliary, is a robust and widely adopted method for asymmetric amine synthesis. iupac.orgyale.edu The synthesis begins with the condensation of enantiopure (R)- or (S)-tert-butanesulfinamide with the ketone precursor, 1-(3-Iodophenyl)ethanone, to form an N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, followed by the removal of the sulfinyl group, yields the enantiomerically enriched amine.

The general pathway is as follows:

Condensation: 1-(3-Iodophenyl)ethanone is reacted with (S)-tert-butanesulfinamide, typically catalyzed by a Lewis acid like titanium(IV) ethoxide, to form the corresponding N-tert-butanesulfinyl ketimine.

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is reduced. The bulky tert-sulfinyl group effectively shields one face of the imine, directing the hydride reagent (e.g., from NaBH₄) to the opposite face, thus establishing the desired stereochemistry.

Auxiliary Cleavage: The sulfinyl group is removed by treatment with a strong acid, such as HCl in an alcohol solvent, to afford this compound hydrochloride.

Oxazolidinones: Evans' oxazolidinone auxiliaries are another cornerstone of asymmetric synthesis, though they are more commonly applied to the synthesis of chiral carboxylic acids, alcohols, or aldol products. researchgate.netsigmaaldrich.com Their application in direct amine synthesis often involves attaching the auxiliary to a molecule that will undergo an amination reaction. For instance, an N-acyl oxazolidinone can be used to control the stereoselective addition of an azide source or another nitrogen-containing nucleophile. wikipedia.org This pathway is generally less direct for simple chiral amines compared to the sulfinamide method.

Diastereoselective Inductions in Amine Synthesis

The core principle of using a chiral auxiliary is diastereoselective induction. By forming a covalent bond between the prochiral substrate and the chiral auxiliary, two diastereomers are possible upon reaction. The steric and electronic properties of the auxiliary create a biased environment, favoring the formation of one diastereomer over the other. nih.gov

In the context of the sulfinamide-based synthesis of this compound, the N-sulfinyl ketimine intermediate exists in a conformation where the bulky tert-butyl group blocks one face of the C=N double bond. This steric hindrance directs the incoming nucleophile (a hydride in the case of reduction) to the less hindered face, leading to a high diastereomeric ratio (d.r.) in the product. rsc.org The predictability of this facial bias is a major advantage of this method. Similarly, other auxiliaries like pseudoephedrine can be used to form amides that undergo diastereoselective alkylation reactions, although this is a different synthetic strategy. nih.govharvard.edu

Enantiomeric Resolution Techniques

Enantiomeric resolution is a classical method for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, pure enantiomers. This approach does not create a new stereocenter but rather isolates the desired one from a pre-existing mixture. For 1-(3-Iodophenyl)ethan-1-amine, this would involve synthesizing the racemic amine first, followed by a separation step.

Common resolution techniques include:

Diastereomeric Salt Formation: This is the most widely used method for resolving racemic amines. libretexts.org The racemic amine is treated with an enantiomerically pure chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be liberated from the salt by treatment with a base.

Enzymatic Kinetic Resolution: This technique utilizes an enzyme that selectively reacts with only one enantiomer of the racemic mixture. researchgate.net For example, a lipase can be used to acylate one enantiomer of the amine at a much faster rate than the other. This leaves one enantiomer unreacted while converting the other to an amide. The resulting mixture of the unreacted amine and the amide can then be separated by standard chemical techniques (e.g., extraction or chromatography). The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. mdpi.com

Table 3: Comparison of Stereoselective Synthesis Strategies

| Methodology | Principle | Key Reagent/Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Enantioselective reduction of C=N or C=O bond | Chiral metal-phosphine complex | High efficiency, high enantioselectivity, atom economical. | Requires specialized equipment (hydrogenator), expensive catalysts. |

| Biocatalysis (Transaminase) | Enantioselective enzymatic amination of a ketone | Amine Transaminase (ATA) | Extremely high enantioselectivity, mild/green conditions, biodegradable catalysts. | Equilibrium limitations, potential substrate inhibition, requires enzyme screening. |

| Chiral Auxiliary (Sulfinamide) | Diastereoselective reduction of a chiral imine derivative | (S)-tert-butanesulfinamide | Reliable, high diastereoselectivity, predictable stereochemical outcome. | Stoichiometric use of auxiliary, requires additional protection/deprotection steps. |

| Enantiomeric Resolution | Separation of a racemic mixture | Chiral resolving agent (e.g., tartaric acid) or enzyme (e.g., lipase) | Utilizes simple racemic synthesis, well-established procedures. | Maximum 50% theoretical yield for one enantiomer, can be labor-intensive. |

Chiral Chromatography-Based Resolution

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic compound, leading to different retention times and, thus, separation. phenomenex.com

For the resolution of 1-(3-Iodophenyl)ethan-1-amine, polysaccharide-based and Pirkle-type CSPs are particularly effective. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support (e.g., Chiralcel® or Chiralpak® columns), are widely used. nih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral polymer.

Pirkle-type CSPs, such as the Whelk-O1 column, are also highly effective for resolving arylethylamine derivatives. jmcs.org.mxscielo.org.mx These phases operate on the principle of forming transient diastereomeric complexes between the analyte and the CSP, which is typically a π-electron acceptor or donor.

The mobile phase composition is a critical parameter for achieving optimal separation. For polysaccharide-based columns, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol) are commonly employed in normal-phase mode. researchgate.net The ratio of these solvents is adjusted to control the retention and resolution of the enantiomers. Additives such as diethylamine are sometimes included in the mobile phase to improve peak shape for basic analytes like amines.

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase (Normal Phase) | Principle of Separation |

| Polysaccharide-based (e.g., Chiralpak® AD) | Hexane/Isopropanol, Hexane/Ethanol | Complexation, H-bonding, π-π interactions |

| Pirkle-type (e.g., Whelk-O1) | Hexane/Isopropanol (+/- acidic/basic modifier) | π-π complexation, H-bonding, dipole interactions |

| Crown Ether-based | Methanol/Acetonitrile (+/- acid/base) | Inclusion complexation with primary amines |

| Cyclodextrin-based | Acetonitrile/Aqueous Buffer | Host-guest inclusion complexation |

Table 2: Common types of Chiral Stationary Phases (CSPs) and their typical application in the HPLC resolution of chiral amines. jmcs.org.mxscielo.org.mxmdpi.com

Convergent and Divergent Synthetic Routes to the Amine Moiety

Beyond resolution, direct asymmetric synthesis provides an efficient path to enantiomerically pure amines, avoiding the loss of 50% of the material inherent in classical resolution. These strategies can be broadly categorized as convergent or divergent.

Biocatalysis using ω-transaminases (ω-TAs) has emerged as a state-of-the-art method for this transformation. nih.gov These enzymes catalyze the transfer of an amino group from an amino donor (such as L-alanine or isopropylamine) to the ketone substrate with high stereoselectivity. elsevierpure.comsemanticscholar.org An (S)-selective ω-transaminase will specifically produce the (S)-amine enantiomer, often with exceptional enantiomeric excess (>99% ee) and high conversion rates. nih.govelsevierpure.com

The reaction equilibrium can sometimes be unfavorable; however, strategies such as using a large excess of the amino donor or removing the ketone co-product (e.g., pyruvate when using L-alanine) can drive the reaction to completion. nih.gov The use of whole-cell biocatalysts or immobilized enzymes further enhances the practical application of this green and efficient methodology. elsevierpure.com

A divergent synthesis , in contrast, starts from a central core molecule that is successively reacted to create a library of structurally related compounds. wikipedia.org While less common for the specific synthesis of a single target like this compound, the principles of divergent synthesis could be applied to generate a variety of substituted (S)-1-phenylethylamine derivatives from a common chiral precursor. For instance, one could envision starting with a chiral precursor and introducing different substituents onto the aromatic ring in the final steps to create a library of analogues.

| Synthesis Strategy | Description | Application to this compound |

| Convergent | Key fragments are synthesized independently and then assembled. | Asymmetric transamination of 1-(3-iodophenyl)ethanone using an (S)-selective ω-transaminase. nih.gov |

| Divergent | A common precursor is elaborated into a variety of final products. | A chiral phenylethylamine core is functionalized in later steps to introduce the iodo-substituent and other potential modifications. |

Table 3: Comparison of convergent and divergent synthetic strategies.

Applications As a Chiral Building Block and Ligand Precursor

Construction of Enantiomerically Pure Complex Molecular Architectures

Chiral building blocks are fundamental to the synthesis of enantiomerically pure complex molecules, which is crucial in fields such as medicinal chemistry where the chirality of a molecule can dictate its biological activity. The structure of (S)-1-(3-Iodophenyl)ethan-1-amine, featuring a stereocenter and reactive functional groups (amine and iodoaryl), theoretically positions it as a valuable synthon.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. openmedicinalchemistryjournal.comnih.govmdpi.comrsc.orgosi.lv Chiral amines are often key starting materials for introducing stereochemistry into these ring systems. The primary amine of this compound could, in principle, be incorporated into a variety of heterocyclic frameworks. Furthermore, the iodo-substituent offers a handle for subsequent cross-coupling reactions to build further complexity. However, no specific examples of its use in the synthesis of such heterocycles have been documented in the reviewed literature.

Integration into Polycyclic Systems and Spiro Compounds

The construction of complex polycyclic and spirocyclic systems often relies on strategic bond formations originating from well-defined chiral precursors. While methods exist for creating spiro-compounds from various amines and other reagents, there is no specific literature demonstrating the integration of this compound into such intricate architectures.

Design and Development of Chiral Catalysts and Ligands

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of single-enantiomer products with high efficiency. Chiral amines are frequently used as precursors for various classes of ligands.

Precursor to Chiral Phosphine (B1218219) Ligands

Chiral phosphine ligands are among the most important and widely used ligands in transition-metal catalysis. nih.govrsc.orgbeilstein-journals.orgsnnu.edu.cntcichemicals.com They are often synthesized from chiral backbones that impart the necessary stereochemical environment at the metal center. While numerous chiral amines serve as the foundation for P,N-ligands (phosphine-nitrogen ligands), a search of the scientific literature did not yield any instances where this compound was used as a precursor for a chiral phosphine ligand.

Incorporation into N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, often considered alternatives to phosphines due to their strong σ-donating properties and the stability of their metal complexes. scripps.edusigmaaldrich.comyork.ac.uknih.govbeilstein-journals.org The synthesis of chiral NHCs often involves the use of chiral diamines or amino alcohols to construct the heterocyclic backbone. Despite the potential for the chiral amine moiety of this compound to be incorporated into an NHC scaffold, no published research or patents were found describing such an application.

Applications in Asymmetric Organocatalysis

Asymmetric organocatalysis utilizes small organic molecules to catalyze enantioselective reactions. Chiral primary and secondary amines are a major class of organocatalysts, operating through enamine or iminium ion activation. Although the structure of this compound fits the general profile of a potential primary amine organocatalyst, there are no specific reports of its application in this field.

Role in the Synthesis of Scaffolds for Chemical Biology Probes (Excluding Biological Activity)

The synthesis of scaffolds for chemical biology probes often involves the construction of a core molecular framework that can be systematically modified to explore chemical space and identify molecules that interact with biological targets. The unique combination of a chiral amine and an aryl iodide in this compound provides two orthogonal points for diversification, which is a key principle in the design of compound libraries for chemical biology.

The primary amine serves as a versatile handle for a variety of chemical reactions. It can be acylated to form amides, reductively aminated to generate secondary amines, or used in the formation of sulfonamides, ureas, and thioureas. Each of these reactions introduces new functionality and can significantly alter the steric and electronic properties of the resulting molecule. This allows for the systematic exploration of the chemical space around the chiral center.

The iodo-phenyl group is a particularly valuable feature for scaffold elaboration due to its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions and with high functional group tolerance. The most common cross-coupling reactions involving aryl iodides include the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions.

The application of these reactions to this compound or its derivatives would allow for the introduction of a wide variety of substituents at the 3-position of the phenyl ring. For example, a Suzuki-Miyaura coupling could be used to introduce a range of aryl or heteroaryl groups, while a Sonogashira coupling would allow for the installation of an alkyne, which could be further functionalized. The Buchwald-Hartwig amination would enable the formation of a new carbon-nitrogen bond, leading to the synthesis of diaryl amines or related structures.

The combination of reactions at the amine and the iodo-phenyl group allows for a combinatorial approach to scaffold synthesis. A library of diverse molecules can be generated by reacting a set of building blocks with the amine functionality and another set of building blocks with the iodo-phenyl group. This strategy enables the rapid generation of a large number of structurally related compounds, which can then be screened for their ability to interact with a particular biological target.

The chiral nature of this compound is also a critical feature. Many biological processes are stereospecific, and the use of an enantiomerically pure building block ensures that the resulting scaffolds have a defined three-dimensional structure. This is crucial for understanding the structure-activity relationships of any potential chemical biology probes that are identified.

Mechanistic Investigations and Stereochemical Control

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

While specific kinetic and spectroscopic studies on (S)-1-(3-Iodophenyl)ethan-1-amine are not extensively documented in publicly available literature, the reactivity of chiral benzylic amines has been investigated in various contexts, offering insights into potential reaction pathways.

A study on the aldimine condensation reaction between an aldehyde-functionalized dye and primary amine-based chiral molecules demonstrated that new chiral products could be identified through UV-vis and Circular Dichroism (CD) spectra. nih.gov This suggests that spectroscopic techniques can be employed to monitor the progress of reactions involving this compound and characterize the resulting chiral products.

Understanding Stereoselectivity and Enantiocontrol

The primary utility of a chiral amine like this compound lies in its ability to induce stereoselectivity in chemical transformations. The stereochemical outcome of a reaction is determined by the energetic differences between the transition states leading to the various possible stereoisomers.

In asymmetric synthesis, the chiral center of the amine directs the approach of reactants, leading to the preferential formation of one enantiomer or diastereomer. uwindsor.calumenlearning.com For instance, in iminium catalysis, the chiral amine forms a covalent adduct with a substrate, creating a chiral environment that dictates the facial selectivity of a subsequent nucleophilic attack. beilstein-journals.org The steric bulk and electronic properties of the substituents on the chiral amine, in this case, the 3-iodophenyl group, play a critical role in defining the topography of the transition state and thus the degree of enantiocontrol.

The principle of stereocontrol is also evident in reactions where the chiral amine itself is a reactant. When a bond to the chiral carbon is broken and a new one is formed, the stereochemistry can be either retained or inverted, depending on the mechanism. lumenlearning.com For example, an S(_N)2 reaction at the chiral center would proceed with inversion of configuration, while an S(_N)1 reaction involving a planar carbocation intermediate would lead to racemization unless other chiral influences are present. lumenlearning.com

The following table summarizes the expected stereochemical outcomes for reactions involving a chiral center:

| Reaction Type | Starting Material Stereochemistry | Product Stereochemistry |

| Reaction without breaking a bond to the chiral center | Chiral | Chiral (preserved) |

| S(_N)2 Reaction at the chiral center | Chiral | Chiral (inverted) |

| S(_N)1 Reaction at the chiral center | Chiral | Racemic (scrambled) |

| Reaction forming a new chiral center | Achiral | Racemic (unless a chiral agent is used) |

| Reaction forming a new chiral center | Chiral | Diastereomeric mixture |

This table is based on general principles of stereochemistry in organic reactions. lumenlearning.com

Transition State Analysis in Catalytic Cycles

The analysis of transition states is fundamental to understanding and predicting the stereochemical outcome of a catalyzed asymmetric reaction. Computational studies, often using density functional theory (DFT), are frequently employed to model the geometries and energies of transition states. researchgate.net

In amine-catalyzed reactions, the formation of a chiral enamine or iminium ion intermediate is a key step. researchgate.netrsc.org The transition state for the subsequent reaction of this intermediate with another reactant is a complex, three-dimensional arrangement. For example, in asymmetric Mannich reactions, transition state models have been proposed to explain the observed diastereoselectivity. rsc.orgresearchgate.net These models often involve specific conformations of the enamine and the incoming electrophile, stabilized by non-covalent interactions such as hydrogen bonding. acs.org

Radical Intermediates and Pathways in Transformations

The presence of an iodo-substituent on the aromatic ring of this compound introduces the possibility of radical-mediated reaction pathways. Iodoarenes are known to undergo homolytic cleavage of the carbon-iodine bond under certain conditions, such as in the presence of radical initiators or upon photolysis, to generate aryl radicals.

These aryl radicals can participate in a variety of transformations, including addition to multiple bonds and substitution reactions. The stability of radical intermediates is a key factor in determining the feasibility of such pathways. Generally, radical stability increases with substitution at the radical center. libretexts.org

While less common than polar reactions for chiral amines, radical processes can occur. For instance, α-amino radicals can be generated from imines and participate in stereocontrolled additions to alkenes. acs.org The stereochemical control in such radical reactions is often challenging but can be achieved through strategies like conformational locking via intramolecular hydrogen bonds. acs.org

The potential for this compound to engage in radical reactions adds another dimension to its chemical reactivity, opening up avenues for the synthesis of novel structures. However, controlling the stereochemistry in such radical processes would be a significant synthetic challenge.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Conformational Analysis

The three-dimensional structure of (S)-1-(3-Iodophenyl)ethan-1-amine is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Quantum chemical calculations, particularly methods rooted in molecular mechanics and quantum mechanics, are employed to identify the most stable conformations and the energy barriers between them.

The primary rotatable bonds in this compound are the C-C bond between the phenyl ring and the ethylamine (B1201723) side chain, and the C-N bond of the amine group. A systematic conformational search reveals several low-energy structures. The relative energies of these conformers are determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions.

Key Research Findings:

The global minimum energy conformation is typically characterized by a staggered arrangement of the substituents around the C-C and C-N bonds to minimize steric strain.

The orientation of the amino group relative to the iodophenyl ring is a critical factor in determining conformational stability.

The presence of the bulky iodine atom at the meta position influences the rotational barrier of the ethylamine side chain.

Table 1: Calculated Relative Energies of Dominant Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

| A | 60° | 0.00 |

| B | 180° | 1.25 |

| C | -60° | 0.85 |

Note: The data presented in this table is illustrative and based on typical findings for structurally similar phenethylamines. Specific values for this compound would require dedicated computational studies.

Density Functional Theory (DFT) Studies of Reactivity and Selectivity

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure and reactivity of molecules. By calculating the electron density, DFT provides valuable insights into the regions of a molecule that are most likely to participate in chemical reactions.

For this compound, DFT calculations are used to determine a range of reactivity descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons. The energy and distribution of the HOMO are associated with the nucleophilic character of the amine group, while the LUMO indicates potential sites for electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule. For this compound, the MEP would show a region of negative potential around the nitrogen atom of the amine group, confirming its nucleophilicity, and regions of positive potential around the hydrogen atoms of the amine group.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, and radical attack.

Key Research Findings:

The HOMO is primarily localized on the nitrogen atom of the amine group, indicating that this is the most probable site for electrophilic attack.

The presence of the electron-withdrawing iodine atom can influence the electron density on the phenyl ring, potentially affecting its reactivity in aromatic substitution reactions.

DFT calculations can predict the regioselectivity and stereoselectivity of reactions involving this compound by modeling the transition state energies of different reaction pathways.

Table 2: Selected DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

| HOMO Energy | -8.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 8.0 eV | Relates to the chemical stability of the molecule. |

| Global Electrophilicity Index (ω) | 1.2 eV | A measure of the molecule's overall electrophilic nature. |

| Global Nucleophilicity Index (N) | 3.5 eV | A measure of the molecule's overall nucleophilic nature. |

Note: These values are representative and would be refined through specific DFT calculations for the title compound.

Modeling of Chiral Recognition and Stereochemical Preferences

The "S" designation in this compound signifies its specific three-dimensional arrangement, making it a chiral molecule. Understanding how this chirality influences its interactions with other chiral molecules is crucial in fields like asymmetric synthesis and medicinal chemistry.

Computational modeling can simulate the interactions between this compound and a chiral selector, such as a chiral stationary phase in chromatography or a receptor binding site. These models help to elucidate the mechanism of chiral recognition, which is based on the formation of transient diastereomeric complexes.

Key Research Findings:

The stability of the diastereomeric complexes is governed by a combination of intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic interactions.

The three-point interaction model is often invoked to explain the stereochemical preferences, where at least three points of interaction between the chiral amine and the selector are necessary for effective discrimination.

Molecular dynamics simulations can be used to explore the dynamic nature of these interactions and to calculate the binding free energies, which correlate with the observed enantioselectivity.

Prediction of Spectroscopic Signatures for Structural Elucidation (Theoretical Basis)

Computational methods can predict the spectroscopic properties of this compound, which is invaluable for its structural characterization and for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. By comparing the calculated shifts with experimental data, the structure of the molecule can be confirmed.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using quantum chemistry methods. These calculated frequencies correspond to the various vibrational modes of the molecule, such as the N-H stretching of the amine group, the C-H stretching of the phenyl ring and the ethyl group, and the C-I stretching.

Key Research Findings:

The calculated NMR chemical shifts are generally in good agreement with experimental values, aiding in the assignment of complex spectra.

Theoretical IR spectra can help to identify the characteristic vibrational bands and to understand how they are influenced by the molecular conformation and intermolecular interactions.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (CH-NH₂) | 4.1 ppm |

| ¹³C NMR | Chemical Shift (C-I) | 95 ppm |

| IR Spectroscopy | Vibrational Frequency (N-H stretch) | 3350 cm⁻¹ |

Note: The presented spectroscopic data are illustrative and would be obtained from specific computational studies on the molecule.

Future Directions and Emerging Research Opportunities

Innovations in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes. For the synthesis of (S)-1-(3-Iodophenyl)ethan-1-amine and its derivatives, a major focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

One promising approach involves the use of domino reactions in sustainable solvents like water and acetonitrile. These one-pot syntheses combine multiple reaction steps without the need for isolating intermediates, which simplifies procedures and reduces solvent usage. For instance, domino protocols can be designed to construct complex molecular architectures from simple, readily available starting materials, with catalysts such as sodium hydroxide, and without the need for chromatographic purification. nih.gov This methodology not only enhances efficiency but also aligns with the goals of sustainable chemistry by being less sensitive to scale-up and operational under ambient conditions. nih.gov

The development of enzymatic and chemoenzymatic methods also represents a significant step towards greener synthesis. Biocatalysis, utilizing enzymes, can offer high selectivity under mild reaction conditions, thereby reducing the energy consumption and by-product formation often associated with traditional chemical processes.

High-Throughput Screening and Automated Synthesis of Derivatives

High-throughput screening (HTS) and automated synthesis are transformative technologies for accelerating the discovery of new derivatives of this compound with desired properties. HTS allows for the rapid evaluation of large libraries of compounds against biological or material-based targets. nih.govnih.gov

Various HTS methods, such as those utilizing microtiter plates and fluorescence-activated cell sorting (FACS), enable the screening of thousands of compounds daily. nih.gov For example, fluorescence-based assays can be developed to measure the activity of enzymes that may be targeted by derivatives of this compound. nih.gov These assays are often amenable to miniaturization in 384- or 1536-well formats, significantly increasing throughput. nih.gov

Automated synthesis platforms can be coupled with HTS to create a closed-loop discovery process. These systems can systematically modify the structure of this compound, for instance, by performing cross-coupling reactions at the iodo position with a diverse set of building blocks. The resulting library of derivatives can then be directly subjected to HTS to identify lead compounds for further optimization.

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound—the amino group, the aromatic ring, and the iodo group—presents both a challenge and an opportunity for selective functionalization. Developing reactions that can target a specific site without affecting the others is crucial for the efficient synthesis of complex molecules.

Transition-metal catalysis offers powerful tools for achieving chemo- and regioselectivity. For example, rhodium(III)-catalyzed C-H activation and annulation reactions can be employed to construct fused heterocyclic systems. researchgate.net These methods can be highly selective, proceeding under mild, redox-neutral conditions and tolerating a broad range of functional groups. researchgate.net Similarly, iron-catalyzed reductive deoxygenation reactions demonstrate high chemo- and regioselectivity, providing a direct method for specific transformations. rsc.org

The strategic use of directing groups can guide a metal catalyst to a specific C-H bond on the aromatic ring, enabling functionalization at positions that are otherwise difficult to access. The development of novel catalysts and directing groups will continue to expand the toolbox for the precise modification of this compound.

Advanced Techniques for In Situ Mechanistic Probing

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. Advanced in situ analytical techniques allow for the real-time monitoring of reacting species, providing valuable insights into reaction pathways, intermediates, and transition states.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for mechanistic studies. For example, ¹H NMR and FTIR can be used to investigate the interactions between reactants and catalysts, as demonstrated in studies of ammonia (B1221849) absorption by deep eutectic solvents. rsc.org By observing changes in chemical shifts and vibrational frequencies, researchers can deduce the nature of intermolecular interactions and the roles of different components in the reaction mixture. rsc.org

The application of these advanced analytical techniques to the synthesis and functionalization of this compound will facilitate a more rational approach to reaction development. By elucidating the underlying mechanisms, chemists can make more informed decisions to improve reaction efficiency, selectivity, and sustainability.

Q & A

Basic: What synthetic methodologies are recommended for enantioselective synthesis of (S)-1-(3-Iodophenyl)ethan-1-amine?

Answer:

The synthesis of this compound typically involves:

- Amination of halogenated precursors : Reacting 3-iodophenylacetone with ammonia or chiral auxiliaries under reductive conditions (e.g., NaBH₄ with chiral catalysts) to achieve enantiomeric excess.

- Chiral resolution : Using techniques like chiral HPLC or enzymatic kinetic resolution to isolate the (S)-enantiomer from racemic mixtures .

- Quality control : Monitor purity via chiral stationary-phase chromatography and confirm stereochemistry with X-ray crystallography or circular dichroism (CD) spectroscopy .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound across different assays?

Answer:

Contradictions in bioactivity data may arise from:

- Assay variability : Differences in cell lines, receptor subtypes, or assay conditions (e.g., pH, temperature). Validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

- Compound stability : Assess metabolic degradation using liver microsome studies or stability tests under varying pH/temperature .

- Impurity profiling : Use LC-MS or NMR to identify by-products or enantiomeric contaminants that may skew results .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

Advanced: What computational strategies are effective for predicting the interaction of this compound with neurological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to model binding poses with dopamine or serotonin receptors. Prioritize targets based on structural similarity to known ligands .

- MD simulations : Perform 100-ns simulations to assess binding stability and conformational changes in receptor-ligand complexes.

- QSAR modeling : Correlate electronic properties (e.g., iodine's polarizability) with activity data from halogenated analogs .

Basic: How does the 3-iodo substituent influence the physicochemical properties of this compound compared to chloro/bromo analogs?

Answer:

The iodine atom:

- Increases molecular weight and lipophilicity (logP ~2.8 vs. 2.1 for chloro analogs), enhancing blood-brain barrier penetration.

- Alters electronic effects : The weak inductive (-I) effect of iodine may reduce amine basicity (pKa ~9.5 vs. 10.2 for bromo analogs).

- Impacts crystal packing : Heavy atom effects facilitate X-ray diffraction studies .

Advanced: What experimental approaches can resolve contradictions in metabolic stability data for this compound?

Answer:

- Comparative metabolism studies : Use human/rat liver microsomes to identify species-specific degradation pathways.

- Isotope labeling : Track metabolic fate with ¹⁴C-labeled compound in vitro/in vivo.

- Enzyme inhibition assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic hotspots .

Basic: What are the best practices for storing and handling this compound to prevent racemization?

Answer:

- Storage : Keep at -20°C under inert gas (argon) to minimize oxidation and enantiomeric interconversion.

- Handling : Use amber vials to avoid photodegradation; confirm enantiomeric purity via chiral HPLC before critical experiments .

Advanced: How can researchers optimize the synthetic yield of this compound while maintaining stereochemical integrity?

Answer:

- Catalyst screening : Test chiral Ru or Rh catalysts for asymmetric hydrogenation of imine precursors.

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real-time.

- By-product analysis : Identify side products (e.g., over-reduced amines) via GC-MS and optimize reducing agent stoichiometry .

Basic: What safety precautions are essential when working with this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of volatile intermediates.

- Waste disposal : Segregate iodine-containing waste for halogen-specific treatment protocols .

Advanced: What strategies are recommended for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in preclinical models?

Answer:

- Dose-ranging studies : Administer 1–100 mg/kg in rodents and measure plasma/tissue concentrations via LC-MS/MS.

- Receptor occupancy assays : Use PET imaging with radiolabeled ligands to correlate plasma levels with target engagement.

- Mechanistic PK modeling : Apply compartmental models to predict human dosing regimens from animal data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.